BenchChemオンラインストアへようこそ!

NB-360

CNS penetration Blood-brain barrier P-gp efflux

Choose NB-360 for its validated, stereochemically-defined (3R,6R) 1,4-oxazine scaffold and low P-gp efflux. This ensures superior CNS penetration and a reproducible PK/PD profile for robust Aβ reduction in chronic AD models. Its well-characterized dual BACE1/2 inhibition (IC50: 5/6 nM) serves as a definitive benchmark, eliminating the variability seen with other BACE1 inhibitors. Guarantee reliable data in your neuroinflammation and plaque deposition studies.

Molecular Formula C21H19F4N5O2
Molecular Weight 449.4 g/mol
Cat. No. B8759615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNB-360
Molecular FormulaC21H19F4N5O2
Molecular Weight449.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)C3(COC(C(=N3)N)(C)C(F)(F)F)C)C#N
InChIInChI=1S/C21H19F4N5O2/c1-11-6-12(8-26)9-28-16(11)17(31)29-13-4-5-15(22)14(7-13)19(2)10-32-20(3,18(27)30-19)21(23,24)25/h4-7,9H,10H2,1-3H3,(H2,27,30)(H,29,31)/t19-,20+/m0/s1
InChIKeyBQFHTVUWPJXLOW-VQTJNVASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide (NB-360): A Benchmark BACE1 Inhibitor for Alzheimer’s Disease Research and Preclinical Procurement


N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide, also known as NB-360, is a small-molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and BACE2 [1]. Developed by Novartis, NB-360 is characterized by its central 1,4-oxazine scaffold with stereochemically defined (3R,6R) configuration and a trifluoromethyl group, which confer potent enzyme inhibition and favorable central nervous system (CNS) penetration [2]. It is a well-validated pharmacological tool for investigating β-amyloid (Aβ) pathology and neuroinflammation in Alzheimer's disease (AD) models [3].

Why N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide (NB-360) Cannot Be Replaced by Other BACE1 Inhibitors in Preclinical Studies


The BACE1 inhibitor class encompasses numerous compounds (e.g., Verubecestat, Lanabecestat, Umibecestat) with disparate CNS penetration, selectivity profiles, and in vivo efficacy, precluding simple interchangeability [1]. NB-360’s unique combination of a low P-glycoprotein (P-gp) efflux ratio, balanced pKa, and dual BACE1/BACE2 inhibition yields a specific in vivo pharmacokinetic/pharmacodynamic (PK/PD) relationship that is not replicated by other BACE1 inhibitors [2]. Substitution with a generic analog would introduce confounding variables in Aβ reduction, neuroinflammation readouts, and potential off-target effects, thereby compromising the reproducibility and interpretability of AD research [3].

Quantitative Differentiation of N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide (NB-360) Against Comparator BACE1 Inhibitors


Superior CNS Penetration Driven by Low P-gp Efflux Ratio and Optimized pKa

NB-360 demonstrates exceptional brain penetration attributable to a low P-glycoprotein (P-gp) efflux ratio and a pKa of 7.1, distinguishing it from other BACE1 inhibitors that often suffer from poor CNS exposure due to efflux transporter recognition [1]. In vivo rat studies show that after a single oral dose of 30 μmol/kg (13 mg/kg), the unbound brain concentration of NB-360 reaches equilibrium with the unbound blood concentration, indicating negligible efflux at the blood-brain barrier [2].

CNS penetration Blood-brain barrier P-gp efflux pKa optimization Brain exposure

High and Balanced Inhibitory Potency Against BACE1 and BACE2

NB-360 exhibits potent and equipotent inhibition of both human BACE1 (IC50 = 5 nM) and BACE2 (IC50 = 6 nM) [1]. In contrast, Verubecestat (MK-8931) displays high affinity for BACE1 (Ki = 2.2 nM) but an even higher affinity for BACE2 (Ki = 0.38 nM), representing a significant imbalance in target engagement that may contribute to its distinct preclinical and clinical safety profile [2]. Lanabecestat (AZD3293) is a highly potent BACE1 inhibitor (Ki = 0.4 nM) with approximately equipotent BACE2 inhibition (Ki = 0.8 nM), but lacks the optimized CNS penetration properties of NB-360 [3].

Enzyme inhibition BACE1 BACE2 IC50 Potency

Complete Blockade of Amyloid-β Deposition in APP Transgenic Mice

NB-360 uniquely achieves complete blockade of amyloid-β deposition progression in the brains of aged APP transgenic mice, a robust in vivo efficacy endpoint that is not consistently demonstrated by other BACE1 inhibitors [1]. In a chronic 6-week study with 14.5-month-old APP51/16 mice (a model of sporadic AD), once-daily oral dosing of NB-360 at 100 μmol/kg/day resulted in a 52.1% reduction of brain Aβ40 24 hours post-last dose and complete cessation of further amyloid plaque deposition [2]. This complete blockade of Aβ deposition was accompanied by a significant reduction in neuroinflammation markers [3].

Amyloid-β In vivo efficacy APP transgenic mice Aβ deposition Neuroinflammation

Excellent Selectivity Against Off-Target Aspartyl Proteases

NB-360 exhibits excellent selectivity for BACE1/2 over related aspartyl proteases cathepsin D, cathepsin E, and pepsin, with IC50 values exceeding 250 μM [1]. This high degree of selectivity mitigates potential off-target toxicities associated with lysosomal protease inhibition, which has been a concern for some BACE1 inhibitors in clinical development [2]. Lanabecestat, while highly potent, inhibits breast cancer resistance protein (BCRP) with an IC50 of 11.1 μM, indicating a broader off-target profile that may influence drug-drug interactions [3].

Selectivity Off-target Cathepsin D Cathepsin E Pepsin

Optimal Procurement and Application Scenarios for N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide (NB-360) in Alzheimer's Disease Research


Chronic in Vivo Studies Investigating Aβ Pathology and Neuroinflammation in APP Transgenic Mouse Models

NB-360 is the preferred compound for chronic dosing studies (e.g., 6-week oral administration) aimed at assessing the disease-modifying potential of BACE1 inhibition on amyloid plaque deposition and associated neuroinflammation. Its ability to completely block Aβ deposition progression in APP51/16 mice provides a definitive benchmark for evaluating downstream effects on microglial activation, synaptic function, and neurodegeneration markers [1] [2].

Cross-Species Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Target Engagement Studies

Due to its well-characterized PK/PD relationship across mice, rats, and dogs, NB-360 serves as an ideal tool for building translational PK/PD models to predict Aβ reduction in the CNS. Its low P-gp efflux and balanced unbound brain-to-blood concentration ratio facilitate accurate determination of in vivo IC50 values for CSF Aβ40 reduction (e.g., 59 nM in dogs), enabling robust interspecies scaling and dose prediction [1] [3].

Mechanistic Studies on the Physiological Roles of BACE1 and BACE2

NB-360’s balanced dual inhibition of BACE1 (IC50 = 5 nM) and BACE2 (IC50 = 6 nM), combined with its high selectivity over off-target proteases, makes it a valuable pharmacological probe for dissecting the distinct and overlapping physiological functions of BACE1 and BACE2. This is particularly relevant for studies investigating BACE2-mediated melanocyte biology (as evidenced by the fur color changes observed in treated mice) and BACE1-dependent processing of non-APP substrates like seizure protein 6 (SEZ6) [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for NB-360

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.